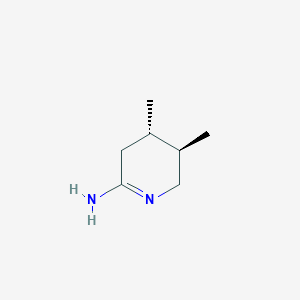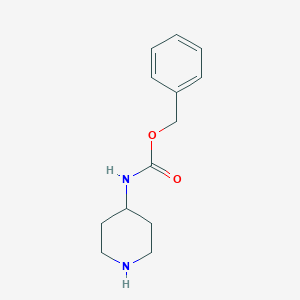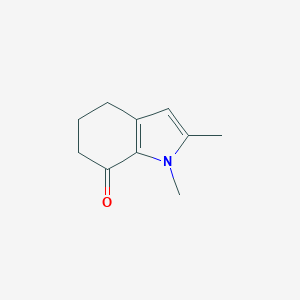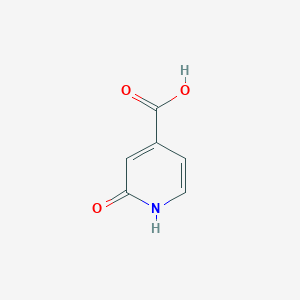
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as DMTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMTP is a chiral molecule and exists in two enantiomeric forms, (3R,4S)-DMTP and (3S,4R)-DMTP, which have different biological activities.
Wirkmechanismus
The mechanism of action of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is not fully understood. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to activate the extracellular signal-regulated kinase (ERK) signaling pathway. BDNF is a protein that is involved in the growth, survival, and differentiation of neurons, while the ERK signaling pathway is involved in cell proliferation, differentiation, and survival.
Biochemische Und Physiologische Effekte
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have a variety of biochemical and physiological effects. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and emotion. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to decrease the levels of reactive oxygen species (ROS) and to increase the levels of glutathione, a potent antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is that it is a chiral molecule and exists in two enantiomeric forms, which have different biological activities. Therefore, it is important to use the correct enantiomer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine. One future direction is to investigate the potential therapeutic applications of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in human clinical trials. Another future direction is to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurotransmitters and signaling pathways. Additionally, it would be interesting to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, or (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, is a chiral molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects, anticonvulsant effects, and to enhance learning and memory in animal models. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have a variety of biochemical and physiological effects, including increasing the levels of dopamine and decreasing the levels of ROS. While there are limitations to using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments, there are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, including investigating its potential therapeutic applications in human clinical trials and its effects on other neurological disorders.
Synthesemethoden
The synthesis of (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine involves the reaction of 3,4-dimethylpyridine with (R)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane and lithium aluminum hydride. The reaction yields (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine as a white solid with a melting point of 103-105°C.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been studied extensively in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have anticonvulsant effects and to enhance learning and memory in animal models.
Eigenschaften
CAS-Nummer |
190909-62-7 |
|---|---|
Produktname |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6-/m0/s1 |
InChI-Schlüssel |
WBHSLGKHICTFFA-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1CC(=NC[C@@H]1C)N |
SMILES |
CC1CC(=NCC1C)N |
Kanonische SMILES |
CC1CC(=NCC1C)N |
Synonyme |
2-Pyridinamine,3,4,5,6-tetrahydro-4,5-dimethyl-,(4S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)


![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)

